Fmoc-Val-Wang resin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C20H21NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18-19H,12H2,1-2H3,(H,21,23)/t19-/m1/s1 |
InChI Key |
CCYFIZIEAFRYKT-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
sequence |
V |
Origin of Product |
United States |
Historical Context and Evolution of Fmoc Val Wang Resin in Solid Phase Peptide Synthesis
Foundations of Solid-Phase Peptide Synthesis (SPPS) and Polymeric Resin Development
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield in 1963, fundamentally transformed the process of creating peptides. peptide.comcore.ac.uk Before this innovation, peptides were synthesized in solution, a laborious process that often resulted in low yields due to the difficult purification required after each step. core.ac.uklibretexts.org Merrifield's groundbreaking concept, for which he was awarded the 1984 Nobel Prize in Chemistry, involves anchoring the C-terminal amino acid of a peptide to an insoluble polymeric support, or resin. wikipedia.orgopenstax.orgpowdersystems.com This approach allows for the sequential addition of amino acids, where excess reagents and by-products are easily removed by simple filtration and washing of the resin beads. powdersystems.comnih.gov This methodology not only simplified purification but also enabled the automation of peptide synthesis. peptide.compeptide.com
The initial resin used by Merrifield was a chloromethylated copolymer of polystyrene cross-linked with divinylbenzene (B73037) (PS-DVB). peptide.comcore.ac.uk While revolutionary, this first-generation resin required harsh chemical conditions, specifically the use of strong acids like hydrofluoric acid (HF), to cleave the completed peptide from the support. peptide.comcsic.es These harsh conditions could degrade sensitive amino acid residues within the peptide chain, limiting the scope of the synthesis. This limitation spurred the development of new polymeric supports with improved features, such as greater stability and linkers that could be cleaved under milder conditions, thereby expanding the applicability of SPPS. csic.es
Introduction and Significance of Wang Resin in SPPS Methodologies
In 1973, Su-Sun Wang developed the p-alkoxybenzyl alcohol resin, now universally known as Wang resin, to address the need for milder cleavage conditions in SPPS. peptide.comappliedpolytech.com This resin is characterized by its 4-hydroxybenzyl alcohol linker attached to a polystyrene core. peptide.com The peptide is anchored to the resin via an ester bond to this linker. altabioscience.com
The primary significance of the Wang resin is its acid lability, which is greater than that of the original Merrifield resin. peptide.com This property allows the final peptide to be cleaved from the solid support using moderately concentrated trifluoroacetic acid (TFA) instead of the hazardous hydrofluoric acid. appliedpolytech.comaltabioscience.com This milder cleavage process preserves the integrity of sensitive amino acids and modifications within the peptide sequence, leading to higher purity and yield of the final product. appliedpolytech.comaltabioscience.comacs.org The compatibility of Wang resin with a wide range of solvents and building blocks has made it one of the most widely used solid supports for synthesizing peptides with a C-terminal carboxylic acid. altabioscience.comiris-biotech.de
Emergence of Fmoc Chemistry and its Orthogonal Integration with Wang Resin
A pivotal development in SPPS was the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group by Louis A. Carpino and Grace Y. Han in 1970. peptide.comnih.gov The Fmoc group is used for the temporary protection of the Nα-amino group of the amino acid being added to the peptide chain. lgcstandards.comresearchgate.net Its key feature is its lability to bases, typically a solution of piperidine (B6355638), while remaining stable under the acidic conditions used to cleave the peptide from the Wang resin. lgcstandards.compeptide.com
This differential stability forms the basis of an "orthogonal" protection strategy. peptide.compeptide.com In the context of Fmoc-based SPPS on Wang resin, two different classes of protecting groups are removed by distinct chemical mechanisms. The Nα-Fmoc group is removed by a base at each step of chain elongation, while the final peptide is cleaved from the acid-sensitive Wang resin linker using an acid like TFA. researchgate.netub.edu This orthogonality is crucial as it prevents premature cleavage of the growing peptide from the resin during the repetitive deprotection steps, a problem encountered with non-orthogonal systems like the Boc/Bzl strategy used with the Merrifield resin. peptide.comresearchgate.net The combination of Fmoc chemistry and the Wang resin, first reported in 1978, became a highly efficient and versatile system, now representing the most common strategy for SPPS. peptide.comnih.gov
The Strategic Role of Valine in Pre-loaded Wang Resin for C-Terminal Functionalization
To streamline the synthesis process, resins are often supplied "pre-loaded," with the first Fmoc-protected amino acid already attached. appliedpolytech.commesalabs.com Fmoc-Val-Wang resin is a polystyrene support functionalized with the Wang linker, to which the amino acid Valine (Val) is already covalently bonded. rapp-polymere.com This offers convenience by saving the chemist time, solvents, and reagents associated with the initial loading step. mesalabs.com
The choice of Valine in a pre-loaded resin is strategic. Attaching the first amino acid to a hydroxymethyl-based resin like Wang can be a challenging step, sometimes prone to side reactions and racemization (the loss of a specific stereoisomer). sigmaaldrich.comiris-biotech.de Valine is a sterically hindered amino acid, and its initial coupling can be particularly slow or inefficient. Using a pre-loaded this compound bypasses this potentially problematic first step. sigmaaldrich.com Furthermore, the steric bulk of the valine residue itself can help to minimize racemization at the C-terminal position during subsequent synthesis steps. researchgate.net Therefore, this compound provides a reliable and efficient starting point for the synthesis of peptides that have valine at their C-terminus.
Data Tables
Table 1: Key Properties of this compound System
| Feature | Description |
|---|---|
| Solid Support | Polystyrene cross-linked with 1% divinylbenzene rapp-polymere.com |
| Linker | p-Alkoxybenzyl alcohol (Wang Linker) rapp-polymere.com |
| Anchorage | Ester linkage between the C-terminus of Valine and the linker altabioscience.com |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) rapp-polymere.com |
| Fmoc Deprotection | Base-mediated (e.g., 20% piperidine in DMF) lgcstandards.comub.edu |
| Final Cleavage | Acid-mediated (e.g., 50-95% Trifluoroacetic Acid) altabioscience.comrapp-polymere.com |
| Final Product | Peptide with a C-terminal Valine and a free carboxylic acid rapp-polymere.com |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 2-Chlorotrityl-chloride (2-CCR) |
| 4-hydroxybenzyl alcohol |
| 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Boc (tert-butyloxycarbonyl) |
| Bzl (benzyl) |
| Chloromethylated polystyrene |
| Divinylbenzene (DVB) |
| This compound |
| Hydrofluoric acid (HF) |
| p-alkoxybenzyl alcohol |
| Piperidine |
| Polystyrene (PS) |
| Trifluoroacetic acid (TFA) |
Synthesis Methodologies and Chemical Characterization of Fmoc Val Wang Resin
Approaches for the Esterification of Fmoc-Valine to Wang Resin
Symmetrical Anhydride (B1165640) Methods for Resin Loading
One of the common methods for loading Fmoc-amino acids onto hydroxymethyl-functionalized resins like Wang resin involves the use of a symmetrical anhydride of the protected amino acid. sigmaaldrich.com This method typically employs a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIC), to form the anhydride of Fmoc-Valine, which then reacts with the resin in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). altabioscience.comsigmaaldrich.com
The general procedure involves dissolving the Fmoc-amino acid in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of DIC. sigmaaldrich.com The resulting symmetrical anhydride is then introduced to the swelled Wang resin. sigmaaldrich.com While straightforward, this method can be prone to side reactions, including enantiomerization and the formation of dipeptides, particularly due to the basic nature of DMAP. sigmaaldrich.com The extent of these side reactions is influenced by the amount of catalyst used and the reaction time. sigmaaldrich.comthermofisher.com
Active Ester Methodologies in Fmoc-Valine Coupling
Active ester methodologies offer an alternative to symmetrical anhydrides for coupling Fmoc-Valine to Wang resin. In this approach, the carboxylic acid of Fmoc-Valine is converted into a more reactive species, an active ester, which then readily reacts with the hydroxyl groups of the resin. Common activating agents include 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), in combination with a carbodiimide like DIC. researchgate.netbachem.com
The use of active esters, particularly those derived from HOBt, can proceed with good yields and minimal racemization or dipeptide formation, especially when DMAP is avoided. researchgate.net Studies have shown that the reaction yield can be enhanced by the addition of N-methylmorpholine, although this may introduce a small degree of racemization and dipeptide formation. researchgate.net The choice of solvent also plays a role, with solvents like N,N-dimethylformamide (DMF) and DCM being commonly used. altabioscience.comresearchgate.net
2,6-Dichlorobenzoyl Chloride (DCB) Procedures for Efficient Esterification
The use of 2,6-dichlorobenzoyl chloride (DCB) represents a highly efficient method for the esterification of Fmoc-amino acids to Wang resin. researchgate.netresearchgate.net This procedure is noted for being largely free from the common side reactions of racemization and dipeptide formation that can plague other methods. researchgate.net
In a typical DCB procedure, the Fmoc-amino acid is reacted with 2,6-dichlorobenzoyl chloride in the presence of a base like pyridine. The resulting mixed anhydride is then coupled to the Wang resin. Research has demonstrated that this method can achieve very high loading yields, with some studies reporting up to 99% efficiency in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The effectiveness of this method has been shown with various Fmoc-amino acids, including Fmoc-Valine. googleapis.com
Alternative Linker Functionalization Strategies (e.g., Mitsunobu Reaction)
Beyond the direct esterification methods, alternative strategies that involve activating the hydroxyl group of the Wang resin have been explored. The Mitsunobu reaction is a notable example. bharavilabs.in This reaction utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate the esterification of the Fmoc-amino acid to the resin. bharavilabs.insoton.ac.uk
While the Mitsunobu reaction can be effective for solid-phase synthesis, it often requires a significant excess of the Fmoc-amino acid and the reagents can be expensive. bharavilabs.in Another approach involves converting the benzyloxybenzyl alcohol group of the Wang resin into a more reactive benzyloxybenzyl chloride group using thionyl chloride. This activated resin can then be reacted with the Fmoc-amino acid in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). bharavilabs.in
Optimization Strategies for Fmoc-Val-Wang Resin Loading Efficiency and Quality
Achieving a high loading efficiency and maintaining the chemical integrity of the this compound are paramount for successful peptide synthesis. sigmaaldrich.combiotage.com Optimization strategies focus on maximizing the substitution level of the resin while minimizing undesirable side reactions.
Table 1: Comparison of Esterification Methods for Fmoc-Valine on Wang Resin
| Method | Activating Agent(s) | Typical Catalyst | Key Advantages | Potential Drawbacks |
| Symmetrical Anhydride | DIC | DMAP | Simple procedure. sigmaaldrich.com | Risk of enantiomerization and dipeptide formation. sigmaaldrich.com |
| Active Ester | DIC/HOBt or HOAt | - | Good yields with minimal side reactions. researchgate.net | Can be slower than other methods. |
| 2,6-Dichlorobenzoyl Chloride | 2,6-Dichlorobenzoyl Chloride | Pyridine | High efficiency, minimal side reactions. researchgate.netresearchgate.net | Requires use of an acid chloride. |
| Mitsunobu Reaction | PPh3/DEAD or DIAD | - | Alternative functionalization strategy. bharavilabs.in | Requires excess reagents, can be expensive. bharavilabs.in |
Minimization of Enantiomerization during Fmoc-Valine Coupling to Resin
A significant challenge in the synthesis of this compound is the potential for enantiomerization (racemization) of the valine residue during the coupling step. sigmaaldrich.comresearchgate.net Enantiomerization leads to the formation of the D-isomer of valine, which can result in impurities in the final peptide that are difficult to separate.
Several factors can contribute to enantiomerization, including the use of strong bases like DMAP and elevated reaction temperatures. sigmaaldrich.comresearchgate.net Therefore, optimization strategies focus on using milder reaction conditions. For instance, employing base-free coupling conditions with DIC and HOBt is an effective way to minimize racemization. researchgate.netbachem.com The use of 2,6-dichlorobenzoyl chloride is also favored for its ability to avoid this side reaction. researchgate.net
Commercially prepared Fmoc-Val-Wang resins are typically produced under conditions specifically designed to minimize enantiomerization, with enantiomeric purity often exceeding 99.5%. sigmaaldrich.comsigmaaldrich.com The level of dipeptide formation is also carefully controlled and is generally kept below 0.50%. sigmaaldrich.comsigmaaldrich.com The quality of these pre-loaded resins is often confirmed by the successful synthesis of a known peptide. sigmaaldrich.comsigmaaldrich.com
Prevention of Dipeptide Formation during Initial Resin Derivatization
A significant challenge during the attachment of the first amino acid, in this case, valine, to the Wang resin is the potential for dipeptide formation. This side reaction, where a second Fmoc-valine molecule couples to the first resin-bound valine, leads to the insertion of an undesired dipeptide at the C-terminus of the synthetic peptide. Several strategies have been developed to minimize this impurity.
One effective approach involves the use of specific coupling reagents and conditions that favor esterification of the Fmoc-amino acid to the resin's hydroxyl groups while suppressing amide bond formation between two amino acid molecules. For instance, the use of 2,6-dichlorobenzoyl chloride for the esterification of Fmoc-amino acids to 4-alkoxybenzyl alcohol polystyrene resins has been shown to be a convenient method that is free from the dipeptide formation often observed with the dicyclohexylcarbodiimide (B1669883)/4-dimethylaminopyridine (DCC/DMAP) method. researchgate.net
Another strategy is the use of 2,4,6-mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT) in the presence of 1-methylimidazole (B24206) (MeIm) for anchoring Fmoc-amino acids to hydroxyl-functionalized solid supports. embrapa.br This method has been reported to provide high yields while effectively preventing the formation of dipeptides. embrapa.br The choice of coupling system is crucial; for example, using N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) can also yield good results without dipeptide formation, although the removal of the urea (B33335) byproduct can be challenging. researchgate.net
Commercially available pre-loaded Fmoc-Val-Wang resins often specify low levels of dipeptide content, typically below 0.5%, as a quality control parameter. cem.comsigmaaldrich.comrapp-polymere.com This underscores the importance of these synthetic strategies in producing high-quality starting materials for peptide synthesis.
Advanced Chemical Characterization Techniques for Resin-Bound Fmoc-Valine Conjugates
Rigorous characterization of this compound is essential to ensure the quality and success of the subsequent peptide synthesis. This involves quantifying the amount of the initial amino acid attached to the resin (loading capacity) and assessing its chiral purity.
The loading capacity of the resin, defined as the number of reactive sites per gram of resin (typically in mmol/g), is a critical parameter for calculating the stoichiometry of reagents needed in each step of the peptide synthesis. peptide.com A widely used and accurate method for determining the loading of Fmoc-amino acid resins is the spectrophotometric quantification of the Fmoc group cleaved from a known weight of resin. peptide.combiotage.com
This method involves treating a precisely weighed sample of the dried resin with a solution of a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.comresearchgate.net The DBU cleaves the base-labile Fmoc protecting group, releasing dibenzofulvene (DBF), which has a strong UV absorbance. researchgate.netpsu.edu The concentration of the liberated DBF-piperidine adduct can be measured by UV spectroscopy, typically around 301 nm. peptide.combiotage.com The loading (L) can then be calculated using the Beer-Lambert law. biotage.com
The general formula for calculating the resin loading is: L = (A × V × d) / (ε × w × m) Where:
A = Absorbance at the specified wavelength
V = Volume of the cleavage solution
d = Dilution factor
ε = Molar extinction coefficient of the Fmoc-adduct (e.g., 7800 mL/mmol·cm for the piperidine (B6355638) adduct at 301 nm) peptide.com
w = Path length of the cuvette (typically 1 cm)
m = Mass of the resin sample peptide.combiotage.com
The use of DBU is often preferred over piperidine for this analysis because it prevents adduct formation, leading to the quantitative formation of only dibenzofulvene and thus more accurate and reproducible loading values. psu.edu
Table 1: Example Data for Resin Loading Determination
| Parameter | Value | Unit |
| Mass of Resin (m) | 10 | mg |
| Volume of Cleavage Solution (V) | 1 | mL |
| Dilution (d) | 10 | |
| Absorbance at 301 nm (A) | 0.65 | |
| Molar Extinction Coefficient (ε) | 7800 | mL/mmol·cm |
| Cuvette Path Length (w) | 1 | cm |
| Calculated Loading (L) | 0.83 | mmol/g |
Maintaining the stereochemical integrity of the amino acids during peptide synthesis is paramount, as racemization can lead to the formation of diastereomeric peptides with altered biological activity. The initial loading of the Fmoc-amino acid onto the Wang resin is a step where racemization can occur, particularly when using certain activation methods. researchgate.netsigmaaldrich.com
Therefore, assessing the D-amino acid content in pre-loaded Fmoc-L-Val-Wang resins is a critical quality control measure. cem.com Manufacturers of high-quality resins typically provide data on the enantiomeric purity, often ensuring it is greater than 99.5%. sigmaaldrich.comrapp-polymere.com This analysis is usually performed after cleaving the amino acid from the resin and derivatizing it for analysis by chiral chromatography, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.
The use of coupling conditions that minimize racemization is crucial during the preparation of the pre-loaded resin. For example, esterification using 2,6-dichlorobenzoyl chloride is reported to be free of racemization. researchgate.net Similarly, the use of HOBt in the coupling reaction can suppress racemization. researchgate.net
Table 2: Typical Quality Control Specifications for this compound
| Parameter | Specification |
| Loading Capacity | 0.25 - 1.00 mmol/g cem.comsigmaaldrich.com |
| Dipeptide Content | < 0.5% sigmaaldrich.comrapp-polymere.com |
| Enantiomeric Purity (L-Valine) | > 99.5% sigmaaldrich.comrapp-polymere.com |
While solution-state NMR is a powerful tool for characterizing soluble molecules, solid-state NMR (ssNMR) spectroscopy provides a means to analyze intermediates directly on the solid support. soton.ac.uknih.gov This technique can be applied to characterize the structure and dynamics of the resin-bound Fmoc-valine.
In ssNMR, the resin sample is swollen in a suitable solvent to increase the mobility of the polymer-bound species, leading to narrower line-widths and better signal resolution in what is often termed gel-phase NMR. soton.ac.uk By using isotopically labeled Fmoc-valine (e.g., with ¹³C or ¹⁵N), specific atoms can be probed to confirm the structure of the attached amino acid and the integrity of the linker. nih.gov
Solid-state NMR can provide detailed structural information, including the conformation of the valine side chain and the nature of its attachment to the Wang linker. nih.gov While less routine than UV-based loading measurements, ssNMR offers a more in-depth characterization of the resin-bound species, confirming covalent attachment and providing insights into the local environment of the amino acid on the polymer support. soton.ac.ukpnas.org
Application of Fmoc Val Wang Resin in Peptide Synthesis Strategies
Standard Fmoc Solid-Phase Peptide Synthesis Protocols Utilizing Fmoc-Val-Wang Resin
The use of this compound is integral to standard Fmoc SPPS protocols. The synthesis cycle begins with the swelling of the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure accessibility of the reactive sites. altabioscience.compeptide.com Following this, the synthesis proceeds through iterative cycles of Fmoc deprotection and amino acid coupling to elongate the peptide chain. peptide.comacs.org
The formation of the peptide bond (amide bond) between the free amine of the resin-bound valine and the carboxyl group of the incoming Fmoc-protected amino acid is the essence of peptide elongation. This reaction requires the activation of the carboxylic acid, which is typically achieved using a variety of coupling reagents. researchgate.net
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and improve efficiency. rsc.orgacs.org Uronium-based reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also widely employed due to their high reactivity and the rapid coupling times they afford. rsc.orgmesalabs.com The choice of coupling reagent and additives can be critical, especially for sterically hindered amino acids or difficult sequences. rsc.org
The standard procedure involves pre-activating the incoming Fmoc-amino acid with the coupling reagent and an organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, before adding the mixture to the deprotected resin. rsc.orguci.edu The reaction is typically carried out in DMF or N-methyl-2-pyrrolidone (NMP). altabioscience.com The completion of the coupling reaction is often monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, which detects the presence of free primary amines. peptide.comcsic.es
Table 1: Common Coupling Reagents for Peptide Elongation on this compound
| Reagent Class | Examples | Additives | Base |
| Carbodiimides | DCC, DIC | HOBt, Oxyma | DIPEA |
| Uronium Salts | HBTU, HATU, HCTU | - | DIPEA, Collidine |
| Phosphonium Salts | PyBOP | - | DIPEA |
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed from the N-terminus of the growing peptide chain under basic conditions. acs.org The mechanism involves a β-elimination reaction initiated by a base, typically a secondary amine like piperidine (B6355638). mdpi.comtotal-synthesis.com The acidic proton on the fluorenyl group is abstracted, leading to the formation of a dibenzofulvene intermediate, which is subsequently scavenged by the amine to form a stable adduct. researchgate.net
Standard deprotection is achieved using a solution of 20-40% piperidine in DMF. rsc.orgresearchgate.net The reaction is usually rapid, often completing within minutes. researchgate.netrsc.org However, for sterically hindered residues or within aggregating sequences, deprotection can be slower and may require longer reaction times or elevated temperatures to ensure complete removal of the Fmoc group. researchgate.net Incomplete deprotection can lead to the formation of deletion sequences, which are difficult to separate from the target peptide.
The choice of base and solvent can be optimized to minimize side reactions. For instance, the use of piperidine can sometimes lead to the formation of piperidide adducts. scholaris.ca Alternative bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or pyrrolidine (B122466) have been explored. googleapis.com The polarity of the solvent also plays a role, with more polar solvents like DMF or NMP generally promoting faster deprotection compared to less polar solvents like DCM. researchgate.net
Once the desired peptide sequence has been assembled on the this compound, the final step is to cleave the peptide from the solid support and simultaneously remove the acid-labile side-chain protecting groups. altabioscience.comrapp-polymere.com This is typically accomplished by treating the resin with a strong acid, most commonly trifluoroacetic acid (TFA). altabioscience.comnih.gov
A "cleavage cocktail" is used, which consists of TFA as the primary cleavage reagent and a variety of scavengers to trap the reactive cationic species generated during the deprotection of side-chain protecting groups. peptide.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). rsc.org The specific composition of the cleavage cocktail is chosen based on the amino acid composition of the peptide. For example, peptides containing tryptophan require scavengers that can effectively trap the t-butyl cation to prevent alkylation of the indole (B1671886) side chain.
The cleavage reaction is typically carried out for 1-3 hours at room temperature. rsc.org After cleavage, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether. googleapis.com The resulting product is a peptide with a free carboxylic acid at the C-terminus, reflecting the nature of the Wang resin linker. altabioscience.com
Synthesis of Complex Peptides and Peptidomimetics with this compound
This compound is not limited to the synthesis of simple linear peptides. It also serves as a valuable starting material for the creation of more complex structures, including long peptides, sterically hindered sequences, and peptidomimetics containing unnatural amino acids or post-translational modifications. rapp-polymere.com
The synthesis of long peptides (typically >30 amino acids) and those containing sterically hindered residues presents significant challenges, primarily due to incomplete coupling reactions and peptide aggregation on the solid support. acs.org The use of a low-loading this compound (e.g., 0.25-0.40 mmol/g) can be advantageous in these situations, as it can reduce intermolecular aggregation by increasing the distance between growing peptide chains. cem.com
To overcome these challenges, several strategies have been developed:
Optimized Coupling Conditions: For sterically hindered amino acids like valine itself, or for couplings onto a hindered N-terminus, more potent coupling reagents such as HATU or COMU, often in higher excess and with extended reaction times or microwave assistance, are employed to drive the reaction to completion. mesalabs.combiorxiv.org Double coupling, where the coupling step is repeated, is also a common strategy. rsc.org
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides (oxazolidines) can disrupt the secondary structures that lead to on-resin aggregation, thereby improving solvation and coupling efficiency. mdpi.com
Backbone Modifications: Removable backbone modifications, which temporarily alter the amide bond, can also be used to prevent aggregation and facilitate the synthesis of difficult sequences. rsc.org
This compound is compatible with the incorporation of a wide array of unnatural amino acids and post-translational modifications (PTMs). altabioscience.comgoogle.com The Fmoc/tBu strategy allows for the use of Fmoc-protected building blocks with diverse side chains, provided they are stable to the basic deprotection conditions and that any necessary side-chain protection is orthogonal to the final TFA cleavage. acs.org
Unnatural Amino Acids: A vast number of Fmoc-protected unnatural amino acids are commercially available or can be synthesized. These can be incorporated into the peptide chain using the standard coupling protocols described above. google.com This allows for the creation of peptidomimetics with altered structural or functional properties.
Post-Translational Modifications: PTMs such as phosphorylation, glycosylation, and lipidation can be introduced during SPPS. altabioscience.combiorxiv.org This is typically achieved by using pre-modified Fmoc-amino acid building blocks. For example, a phosphorylated peptide can be synthesized using Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Thr(PO(OBzl)OH)-OH. The protecting groups on the phosphate (B84403) are then removed during the final TFA cleavage. Similarly, glycosylated amino acids (glycoamino acids) can be incorporated to produce glycopeptides. altabioscience.com
The synthesis of complex peptides often requires careful strategic planning, including the choice of resin, protecting groups, and coupling strategies, to ensure the successful formation of the desired product.
Adaptability of this compound to Automated and Manual Solid-Phase Peptide Synthesis Methodologies
This compound is a cornerstone of solid-phase peptide synthesis (SPPS), demonstrating high compatibility with both manual and automated techniques. altabioscience.com Its robustness and the well-established chemistry of the Wang linker allow for its seamless integration into various synthesis workflows.
In manual SPPS , the resin's properties are conducive to straightforward handling. Manual synthesis, often performed in reaction vessels, relies on the chemist's direct control over reaction times, reagent addition, and washing steps. rsc.org The defined bead form of the resin facilitates simple filtration and washing procedures, which are repeated after each coupling and deprotection step. sigmaaldrich.com This hands-on approach is particularly advantageous for optimizing protocols for difficult sequences or for small-scale synthesis where the setup of an automated synthesizer may not be efficient.
For automated SPPS , this compound is equally well-suited. Automated synthesizers, which perform the repetitive steps of deprotection, washing, coupling, and capping, rely on consistent and predictable resin behavior. rsc.orgbiotage.co.jp The resin's compatibility with a range of common solvents used in automated systems, such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP), is a key advantage. altabioscience.com Pre-loaded Fmoc-Val-Wang resins are widely available, which streamlines the initiation of the synthesis process, a crucial factor for high-throughput automated platforms. sigmaaldrich.comappliedpolytech.com These pre-loaded resins are prepared to minimize undesirable side reactions like enantiomerization and dipeptide formation. sigmaaldrich.com
The adaptability of this compound extends to its use in microwave-assisted SPPS, a technique that can accelerate synthesis times. Both manual and automated microwave synthesizers can utilize this resin to enhance coupling and deprotection kinetics, which is especially beneficial for the synthesis of long or challenging peptide sequences. biotage.co.jp
The choice between manual and automated synthesis often depends on the scale of the synthesis, the complexity of the peptide, and the desired throughput. The inherent versatility of this compound makes it a reliable choice for either approach, from fundamental research to large-scale production.
Influence of Resin Morphology and Particle Size on Synthesis Efficiency and Kinetics
Resin Morphology:
The morphology of the resin beads, which are typically spherical, affects the diffusion of reagents to the reactive sites within the polymer matrix. sigmaaldrich.com The polystyrene-based matrix of Wang resin is cross-linked with divinylbenzene (B73037) (DVB), and the degree of cross-linking influences its swelling properties. altabioscience.com A lower cross-linking percentage, typically around 1%, allows for better swelling in appropriate solvents, which increases the accessibility of the peptide chains to reagents. altabioscience.com This enhanced accessibility can lead to more efficient and complete reactions. The surface of the beads, as observed through scanning electron microscopy (SEM), is often rough, which increases the surface area available for reaction. tandfonline.com
Particle Size:
The particle size of the resin beads is a critical parameter that directly impacts reaction kinetics. altabioscience.com Resins are commonly available in various mesh sizes, such as 100-200 mesh (75-150 µm) and 200-400 mesh (37-75 µm). sigmaaldrich.com
Smaller Particle Size: A smaller bead size provides a larger surface area-to-volume ratio. altabioscience.com This increased surface area facilitates faster diffusion of reagents into the resin core, leading to improved reaction kinetics. altabioscience.comimperial.ac.uk This is particularly advantageous for the synthesis of long peptides or sequences containing sterically hindered amino acids, where efficient coupling is crucial. altabioscience.com
Larger Particle Size: While smaller particles offer kinetic advantages, they can sometimes pose practical challenges, especially in automated systems. altabioscience.com Slower filtration times and potential for clogging can be issues. altabioscience.com Larger particles, while having slower diffusion rates, can be easier to handle and may be preferred in certain automated setups to ensure smooth solvent flow and filtration. altabioscience.com
The selection of an appropriate particle size is therefore a balance between optimizing reaction kinetics and ensuring practical handling and compatibility with the synthesis system being used.
Table 1: Impact of Resin Characteristics on SPPS
| Characteristic | Influence on Synthesis Efficiency and Kinetics |
|---|---|
| Resin Morphology (Cross-linking) | Lower cross-linking (e.g., 1% DVB) enhances swelling, improving reagent accessibility and reaction efficiency. altabioscience.com |
| Particle Size (Smaller Beads) | Increases surface area-to-volume ratio, leading to faster reagent diffusion and improved reaction kinetics. altabioscience.com |
| Particle Size (Larger Beads) | May be easier to handle in automated systems with better flow characteristics, despite slower diffusion rates. altabioscience.com |
Mechanistic Investigations and Reaction Kinetics on Fmoc Val Wang Resin
Mechanistic Pathways of Fmoc Deprotection on Resin-Bound Valine Residues
The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound valine is a fundamental step in the iterative process of peptide chain elongation. This deprotection is typically achieved using a mild base, and its mechanism is well-characterized.
The deprotection of the Fmoc group from the valine residue on the Wang resin proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.net This two-step process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring by a secondary amine base, most commonly piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netscholaris.camdpi.com This initial deprotonation is the rate-determining step. mdpi.com
The abstraction of the proton generates a carbanion intermediate. This is followed by a rapid β-elimination step, which leads to the cleavage of the C-O bond of the carbamate, releasing the free N-terminal amine of the resin-bound valine, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (DBF). researchgate.netmdpi.comacs.org The DBF intermediate is immediately trapped by the excess secondary amine in the reaction mixture to form a stable adduct, such as the dibenzofulvene-piperidine adduct, which prevents the potential for the DBF to react with the newly deprotected peptide amine. researchgate.netacs.org
While amine-mediated deprotection is standard, research has explored the use of Lewis acids to modify the reaction kinetics and efficiency, offering alternatives to traditional conditions. Studies have shown that Lewis acids can catalyze the Fmoc removal from amino acids anchored to Wang resin, including Fmoc-Val-Wang resin. scholaris.ca
For instance, the use of boron trifluoride diethyl etherate has been demonstrated to effectively catalyze the deprotection of various Fmoc-amino acids bound to Wang resin. This method can proceed efficiently, often with reduced reaction times compared to standard protocols. scholaris.ca The table below summarizes the reaction times and yields for the deprotection of several Fmoc-amino acids on Wang resin using this Lewis acid-catalyzed approach. scholaris.ca
| Entry | Substrate | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|---|
| 1 | Fmoc-Gly-Wang Resin | 1.5 | 80 |
| 2 | Fmoc-Ala-Wang Resin | 1.5 | 74 |
| 3 | Fmoc-Leu-Wang Resin | 1.5 | 79 |
| 4 | Fmoc-Phe-Wang Resin | 1.5 | 82 |
Data sourced from a study on Lewis acid-catalyzed Fmoc deprotection. scholaris.ca The yields were determined after cleavage from the resin.
Kinetic Studies of Amino Acid Coupling to this compound and Elongating Peptide Chains
The efficiency of peptide synthesis is also critically dependent on the kinetics of the coupling step, where the next Fmoc-protected amino acid is added to the deprotected N-terminus of the resin-bound peptide. The coupling of Fmoc-Val-OH itself to an amino-functionalized Wang resin, or the coupling of another amino acid to a deprotected Val-Wang resin, has been the subject of kinetic analysis.
Studies have investigated the kinetics of coupling Fmoc-Val-OH to NH2-Tyr(t-Bu)-Wang resin under both conventional heating and microwave irradiation. researchgate.netresearchgate.net Such research provides insight into the factors that accelerate the reaction, finding that microwave-assisted synthesis can significantly enhance the rate of peptide bond formation compared to conventional methods. researchgate.net The choice of solvent and coupling reagents also plays a crucial role. For example, the solubility and activation of Fmoc-Val-OH have been studied in various "green" solvent mixtures, with systems like DIC/Oxyma Pure being identified as efficient for dissolving the amino acid and promoting coupling. unibo.it
Conformational Studies of Peptides on this compound during Synthesis
The solid support is not merely an inert anchor but can influence the conformation of the growing peptide chain. Understanding the structure of the peptide while it is still attached to the this compound is crucial, as on-resin conformation can impact coupling efficiency and may lead to aggregation issues, particularly with difficult sequences.
Solid-state Nuclear Magnetic Resonance (SSNMR) has emerged as a powerful, non-invasive technique for characterizing the structure and dynamics of peptides while they are still covalently bound to the solid support. nih.govresearchgate.net By using isotopically labeled amino acids (e.g., with 13C and 15N) during the synthesis on this compound, SSNMR can provide site-specific structural information. nih.gov
One-dimensional (1D) and two-dimensional (2D) SSNMR experiments, such as 13C Cross-Polarization Magic Angle Spinning (CPMAS) and 2D 13C/13C correlation spectroscopy, can reveal the secondary structure of the resin-bound peptide. nih.gov The chemical shifts of the labeled carbonyl carbons and amide nitrogens are highly sensitive to the local peptide backbone conformation, allowing for the differentiation between α-helical, β-sheet, and random coil structures. nih.govacs.org Strong signal intensities in CPMAS spectra indicate a lack of large-amplitude motions, suggesting the peptide has adopted a rigid structure on the resin. nih.gov
A significant challenge in SPPS, especially for long or hydrophobic peptides like the Alzheimer's amyloid-β (Aβ) peptide, is the tendency for the growing chain to misfold and aggregate on the resin. This on-resin aggregation can hinder subsequent coupling and deprotection steps, leading to truncated or deletion sequences and poor synthesis yields. nih.govnih.gov
SSNMR studies have provided direct experimental evidence for this phenomenon. In the synthesis of the Aβ(1-40) peptide initiated on this compound, SSNMR analysis revealed that segments of the peptide unexpectedly folded into a highly rigid, β-sheet structure while still attached to the support. nih.gov This observation of "excessive misfolding" provides a structural basis for the difficulties encountered during the synthesis of such peptides. nih.gov To mitigate this, using resins with a lower loading capacity is a common strategy to reduce the proximity of growing peptide chains and minimize intermolecular aggregation. nih.gov
| Observation | Technique | Structural Implication | Reference |
|---|---|---|---|
| Strong 13C signals | 1D 13C CPMAS | Lack of large-amplitude motions; adoption of a rigid structure on the resin. | nih.gov |
| Narrow cross peaks with chemical shifts characteristic of β-sheets | 2D 13C/13C SSNMR | The peptide adopts a well-defined and uniform β-sheet conformation, indicating excessive misfolding. | nih.gov |
Side Reactions and Their Mitigation in this compound-Based SPPS
Aspartimide Formation and Diketopiperazine Cyclization
Two of the most significant chain-terminating or modifying side reactions in Fmoc-SPPS are aspartimide formation and diketopiperazine cyclization. Both are intramolecular cyclization reactions driven by the chemical environment of the synthesis.
Aspartimide Formation
Aspartimide formation is a pernicious side reaction that occurs when a peptide sequence contains an aspartic acid (Asp) residue. nih.gov The reaction is initiated by the repeated exposure to the basic conditions required for Fmoc-group removal, typically with piperidine. ulisboa.pt The backbone amide nitrogen following the Asp residue attacks the side-chain ester, forming a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.de This cyclic intermediate is unstable and can lead to several undesired products. It can be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, or it can react with the piperidine from the deprotection solution to form piperidinyl-alanine adducts. iris-biotech.de Crucially, the formation of the aspartimide intermediate proceeds with epimerization at the α-carbon of the aspartate. iris-biotech.de
The propensity for aspartimide formation is highly sequence-dependent. Sequences such as -Asp-Gly-, -Asp-Asn-, and -Asp-Arg- are particularly susceptible. nih.gov A study using the scorpion toxin II fragment (VKDGYI) as a model peptide anchored to Wang resin demonstrated significant aspartimide-related impurity formation under standard deprotection conditions. nih.gov
Mitigation Strategies for Aspartimide Formation:
Several strategies have been developed to suppress aspartimide formation:
Modified Deprotection Cocktails: The addition of an acidic modifier to the piperidine deprotection solution can significantly reduce aspartimide formation. nih.gov Ethyl cyano(hydroxyimino)acetate (Oxyma) has been shown to be an effective additive. In the synthesis of an Asp(OtBu)-Gly containing peptide, adding 1 M Oxyma to a 20% piperidine in DMF solution reduced aspartimide-related impurities from 44% to 15%. nih.gov
Bulky Side-Chain Protecting Groups: Using sterically larger protecting groups for the Asp side chain, in place of the standard tert-butyl (OtBu) group, can hinder the intramolecular cyclization. Protecting groups like 3-methylpent-3-yl (OMpe) and 1-adamantyl have been shown to reduce aspartimide formation. nih.govresearchgate.netisil.co.il
Backbone Protection: The most effective method appears to be the use of backbone-protecting groups on the nitrogen of the amino acid C-terminal to the Asp residue. researchgate.netpeptide.com Incorporating a 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen, often by using a pre-formed Fmoc-Asp(OR)-Xaa(Dmb)-OH dipeptide, effectively prevents the cyclization reaction. isil.co.ilpeptide.com
| Condition | Peptide Sequence Fragment | Aspartimide-Related Impurities (%) | Reference |
|---|---|---|---|
| Standard Deprotection (20% Piperidine/DMF) | -Asp(OtBu)-Gly- | 44% | nih.gov |
| Modified Deprotection (20% Piperidine, 1M Oxyma/DMF) | -Asp(OtBu)-Gly- | 15% | nih.gov |
| Pyrrolidine (B122466) Deprotection in DMF (405 min) | -Val-Lys(Boc)-Asp(OMpe)-Gly-Tyr(tBu)-Ile-Wang | ~12% | acs.orgrsc.org |
| Pyrrolidine Deprotection in NBP/DOL (2:8) (405 min) | -Val-Lys(Boc)-Asp(OMpe)-Gly-Tyr(tBu)-Ile-Wang | ~2% | acs.orgrsc.org |
Diketopiperazine (DKP) Cyclization
Diketopiperazine formation is a major side reaction that occurs at the dipeptide stage of SPPS. peptide.com After the second amino acid has been coupled and its N-terminal Fmoc group removed, the now-free amino group can attack the ester linkage anchoring the C-terminal amino acid (in this case, valine) to the Wang resin. iris-biotech.de This intramolecular aminolysis cleaves the dipeptide from the resin as a cyclic diketopiperazine, terminating chain elongation and resulting in a significant loss of yield. iris-biotech.depeptide.com
The reaction is catalyzed by the basic conditions of Fmoc deprotection. iris-biotech.de The rate of DKP formation is highly dependent on the sequence. Peptides with proline at either of the first two positions are particularly prone to this side reaction due to the conformational preferences of the proline residue. peptide.comnih.gov However, other sequences, including those with Valine, can also be susceptible. nih.gov Since the reaction involves cleavage from the resin, it is an irreversible loss of product. iris-biotech.de
Mitigation Strategies for Diketopiperazine Formation:
Use of Dipeptide Building Blocks: The most common strategy to circumvent DKP formation is to skip the problematic dipeptide stage on the resin. By coupling a pre-formed dipeptide (e.g., Fmoc-Xaa-Val-OH) in the first coupling step onto the deprotected valine of the this compound, the peptide chain is elongated to a tripeptide, and the risk of DKP formation is eliminated.
Use of Sterically Hindered Resins: While the focus is on Wang resin, it is noteworthy that resins with more sterically hindered linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can suppress DKP formation due to the bulkiness of the trityl group. isil.co.ilpeptide.com
Mild Deprotection Conditions: Utilizing milder deprotection conditions or bases weaker than piperidine can sometimes reduce the rate of DKP formation, although this may require longer reaction times for complete Fmoc removal. nih.gov
Racemization during Coupling and Cleavage Procedures
The preservation of stereochemical integrity is paramount in peptide synthesis. Racemization, the conversion of a chiral amino acid from its L-form to a mixture of L- and D-isomers (epimerization), can occur at various stages of SPPS. bachem.com
Racemization during Amino Acid Loading and Coupling
The initial attachment of an amino acid to the Wang resin is a critical step where racemization can occur. peptide.com Standard esterification methods using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are known to cause significant epimerization, especially for sensitive amino acids. peptide.comiris-biotech.de The primary mechanism involves the base-catalyzed formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize to its aromatic (and achiral) form, leading to a loss of stereochemical purity upon ring-opening. bachem.com
A principal advantage of using a pre-loaded resin such as This compound is the complete circumvention of this problematic on-resin esterification step by the user, thereby eliminating the risk of racemization at the C-terminal residue. mesalabs.comaltabioscience.com
Racemization can also occur during the coupling of subsequent amino acids in the peptide chain. bachem.com Factors influencing the degree of racemization include:
The activating reagent: Uronium/aminium-based reagents (e.g., HBTU, HCTU) in the presence of a tertiary base like diisopropylethylamine (DIPEA) can promote racemization. nih.govbachem.com
Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to the coupling reaction can suppress racemization by forming active esters that are less prone to cyclizing into oxazolones. peptide.compeptide.com
The amino acid: Certain amino acids, notably Cysteine (Cys) and Histidine (His), are highly susceptible to racemization during activation. nih.govpeptide.com
Temperature: Elevated temperatures, often used in microwave-assisted SPPS, can increase the rate of racemization. nih.gov
| Coupling Condition | Model Peptide Coupling | Extent of Epimerization (%) | Reference |
|---|---|---|---|
| Fmoc-His(Trt)-OH with HCTU/6-Cl-HOBt/DIPEA (0 min pre-activation) | Z-Ala-His-Pro-OH | 1.0% | nih.gov |
| Fmoc-His(Trt)-OH with HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | Z-Ala-His-Pro-OH | 7.8% | nih.gov |
| Fmoc-His(MBom)-OH with HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | Z-Ala-His-Pro-OH | 0.3% | nih.gov |
| Fmoc-Cys(Trt)-OH with DIPCDI/Oxyma | H-Gly-Cys-Phe-NH₂ | 3.3% | sigmaaldrich.com |
| Fmoc-Cys(Thp)-OH with DIPCDI/Oxyma | H-Gly-Cys-Phe-NH₂ | 0.74% | sigmaaldrich.com |
Racemization during Cleavage
While less common than during coupling, racemization can also be induced during the final cleavage of the peptide from the Wang resin. The strongly acidic conditions, typically using trifluoroacetic acid (TFA), are generally considered safe in terms of preserving stereointegrity for most amino acids. However, prolonged exposure to acid or the presence of specific sequences can increase the risk. The C-terminal amino acid attached to the benzyl-type ester of the Wang resin is the most susceptible. The mechanism is thought to involve protonation of the ester carbonyl, which can facilitate oxazolone (B7731731) formation, particularly if the penultimate amino acid has a bulky side chain. Using optimized cleavage cocktails with appropriate scavengers and minimizing cleavage time are standard procedures to mitigate this risk.
Advanced Applications and Derivatizations of Fmoc Val Wang Resin in Organic Synthesis
Fmoc-Val-Wang Resin as a Versatile Scaffold for Solid-Phase Organic Synthesis (SPOS)
This compound is a foundational tool in solid-phase organic synthesis (SPOS), primarily for the production of peptides and peptide acids. sigmaaldrich.comrapp-polymere.com The solid support facilitates the synthesis process by allowing for easy separation and purification of the growing peptide chain after each coupling and deprotection step. iris-biotech.de The general workflow involves the initial deprotection of the Fmoc group from the valine, followed by the sequential coupling of subsequent Fmoc-protected amino acids. peptide.com This iterative process of deprotection and coupling allows for the construction of complex peptide sequences. iris-biotech.de
The versatility of this compound extends beyond simple linear peptide synthesis. It serves as a scaffold for creating more complex molecular structures. For instance, after the peptide chain has been assembled, the side chains of certain amino acids can be selectively modified while the peptide remains attached to the resin. peptide.com This on-resin modification capability is a key advantage of the Fmoc/tBu orthogonal protection strategy, where side-chain protecting groups (like tert-butyl) are stable to the basic conditions used for Fmoc removal but can be cleaved by acid. iris-biotech.depeptide.com
Strategies for Modifying the Wang Resin Linker and its Valine Conjugate for Specific Applications
Modifications to the Wang resin linker and the attached valine can be implemented to tailor the resin for specific synthetic needs. While the standard Wang linker is cleaved by strong acids like TFA, researchers have developed alternative linkers to offer different cleavage conditions or to introduce additional functionality. acs.orgnih.gov These modifications can be crucial for synthesizing sensitive peptides or for applications where TFA is not a suitable cleavage reagent.
One approach involves altering the electronic properties of the linker to modulate its acid lability. For example, introducing electron-donating groups can increase acid sensitivity, allowing for cleavage under milder acidic conditions. acs.org Conversely, linkers with reduced acid sensitivity have been developed to prevent premature cleavage during syntheses that require acidic conditions for other transformations. acs.orgnih.gov
Furthermore, the valine conjugate itself can be a point of modification. While Fmoc is the standard Nα-protecting group, other protecting groups can be used to create orthogonal systems for more complex synthetic strategies, such as the synthesis of branched or cyclic peptides. ub.edu
Conversion of Resin-Bound Fmoc-Valine Derivatives to Orthogonal Protecting Group Systems (e.g., N-Boc)
In advanced synthetic schemes, it is sometimes necessary to switch the N-terminal protecting group of the growing peptide chain from Fmoc to another group, such as the acid-labile tert-butoxycarbonyl (Boc) group. This conversion to an orthogonal protecting group system allows for selective deprotection and modification at different sites of the peptide. iris-biotech.deresearchgate.net The Fmoc/tBu and Boc/Bzl protection schemes are two of the most common orthogonal systems in SPPS. researchgate.net
The process of converting from Fmoc to Boc on the solid support typically involves the following steps:
Removal of the Fmoc group using a standard piperidine (B6355638) solution.
Washing the resin thoroughly to remove piperidine and byproducts.
Introduction of the Boc group by reacting the free N-terminal amine with a Boc-anhydride or other suitable Boc-donating reagent.
This on-resin protecting group exchange enables a broader range of chemical transformations. For example, after converting the N-terminal protection to Boc, the Fmoc chemistry can be used to selectively deprotect and modify a lysine (B10760008) side chain that was initially protected with an Fmoc-based protecting group. This orthogonality is a powerful tool for creating complex and specifically functionalized peptides. psu.edu
Development of Novel Cleavage Strategies and Linker Architectures Beyond Trifluoroacetic Acid
The standard reliance on TFA for cleaving peptides from Wang resin has prompted the development of alternative cleavage strategies and novel linker architectures to overcome certain limitations. acs.orgnih.gov TFA is a strong, corrosive acid, and its use can sometimes lead to side reactions or the degradation of sensitive peptides. researchgate.net
Alternative Cleavage Reagents and Conditions:
Trimethylsilyl Bromide (TMSBr): This reagent can be used in a cocktail with TFA and scavengers to achieve rapid cleavage, particularly for peptides containing acid-sensitive protecting groups like Arg(Mtr), reducing cleavage times from hours to minutes. peptide.com
Milder Acidic Conditions: For highly acid-sensitive linkers, such as those based on the 2-chlorotrityl chloride resin, cleavage can be achieved with very mild acids like acetic acid in a mixture with trifluoroethanol and dichloromethane (B109758). researchgate.net
Photolabile Linkers: These linkers incorporate a photosensitive group that can be cleaved by exposure to UV light at a specific wavelength, offering a non-acidic cleavage method.
Safety-Catch Linkers: These linkers are stable to both acidic and basic conditions used during synthesis. nih.govmdpi.com They require a specific activation step (e.g., oxidation or reduction) to render them labile to a particular cleavage condition. nih.govmdpi.com For instance, the Mmsb linker is stable to both piperidine and TFA but can be activated for TFA cleavage by reduction of a sulfoxide (B87167) to a sulfide. mdpi.com
Novel Linker Architectures:
Researchers have designed a variety of new linkers to provide alternatives to the traditional Wang linker. These include:
Ramage Resin: This resin features a tricyclic linker structure that helps prevent fragmentation and subsequent side reactions during cleavage. iris-biotech.de
Sieber Amide Resin: This linker is well-suited for synthesizing protected peptide amides and is more acid-sensitive than the Rink amide linker, allowing for cleavage with dilute TFA. iris-biotech.de
Hydrazone Resin: This linker allows for the synthesis of peptide hydrazides and is stable to the conditions used for removing many acid-labile side-chain protecting groups. iris-biotech.de
Non-degradable Linkers: Linkers have been developed that are not susceptible to acid-catalyzed degradation, thus avoiding the formation of linker-related impurities in the final product. acs.orgnih.gov
These advancements in cleavage strategies and linker design provide chemists with a greater toolbox for solid-phase synthesis, enabling the creation of a wider range of complex and sensitive molecules.
Methodological Advancements and Solvent Systems in Fmoc Val Wang Resin Chemistry
Exploration of "Green Solvents" for Fmoc Deprotection and Peptide Assembly on Wang Resin
The extensive use of hazardous solvents such as N,N-Dimethylformamide (DMF) and Dichloromethane (B109758) (DCM) in solid-phase peptide synthesis (SPPS) has prompted significant research into greener alternatives. tandfonline.comacs.org Regulatory pressures, such as the European Union's REACH legislation, have further accelerated this shift due to the classification of solvents like DMF as substances of very high concern (SVHC) and toxic for reproduction. tandfonline.comgyrosproteintechnologies.com The ideal green solvent for SPPS must effectively swell the resin, solubilize amino acids and reagents, and facilitate both coupling and deprotection steps without introducing side reactions. researchgate.net
Several promising green solvents have been identified and evaluated for their compatibility with SPPS on polystyrene-based resins like Wang resin. These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), N-butylpyrrolidinone (NBP), and dipropyleneglycol dimethylether (DMM). researchgate.netnih.gov
Research Findings on Green Solvents:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF has emerged as a versatile green solvent for all steps of SPPS, including the initial loading of the first amino acid onto Wang resin, Fmoc deprotection, and coupling reactions. acs.orgrsc.orgacs.org Studies have shown that the loading amounts of Fmoc-amino acids on Wang resin using 2-MeTHF are comparable to those achieved with the traditional solvent, DCM, while keeping racemization and dipeptide formation at acceptable levels. acs.org Furthermore, DEG-crosslinked polystyrene resins exhibit significantly higher swelling in 2-MeTHF compared to conventional DVB-crosslinked resins, leading to improved synthesis efficiency. rsc.org
Dipropyleneglycol Dimethylether (DMM): DMM is a non-toxic, biodegradable solvent that has been successfully tested for all stages of SPPS, including swelling, washing, coupling, and deprotection. nih.gov While the deprotection of the Fmoc group using a 20% piperidine (B6355638) solution in DMM is slower than in DMF (e.g., 30 minutes for Fmoc-Val-OH in DMM vs. 6 minutes in DMF), it is effective and avoids side reactions, enhancing the eco-sustainability of the process. nih.gov
N-Butylpyrrolidinone (NBP): NBP is a polar aprotic green solvent that shows good performance in SPPS and is not classified as reprotoxic. tandfonline.comgyrosproteintechnologies.com It has been identified as a strong candidate to replace DMF, demonstrating efficient resin swelling and solubility for SPPS reagents. tandfonline.com
γ-Valerolactone (GVL): GVL is another bio-based solvent that has been shown to be effective for SPPS, particularly for use with Wang resin. researchgate.net
Solvent Mixtures: To optimize properties like viscosity and solubility, mixtures of green solvents have been explored. A combination of N-octyl pyrrolidone (NOP) with 20% dimethyl carbonate (DMC) was found to be suitable for automated SPPS, decreasing solvent viscosity while maintaining high peptide purity. rsc.org Another studied mixture combines anisole (B1667542) with NOP, which effectively solubilizes Fmoc amino acids and swells Wang PS resin. tandfonline.com
The following table summarizes the performance of various green solvents as alternatives to DMF in SPPS.
| Green Solvent/Mixture | Key Findings | Resin Compatibility | Reference |
| 2-Methyltetrahydrofuran (2-MeTHF) | Comparable amino acid loading to DCM; universal solvent for all SPPS steps. | Wang Resin, DEG-PS Resin | rsc.orgacs.org |
| Dipropyleneglycol Dimethylether (DMM) | Effective for all SPPS steps; slower but clean Fmoc deprotection. | Fmoc-Ala-Wang resin | nih.gov |
| N-Butylpyrrolidinone (NBP) | Good performance in SPPS; efficient resin swelling and solubility. | Polystyrene Resins | tandfonline.comgyrosproteintechnologies.com |
| γ-Valerolactone (GVL) | Effective for SPPS, particularly with Wang resin. | Wang Resin | researchgate.net |
| N-octyl pyrrolidone (NOP) / Dimethyl carbonate (DMC) | Reduced viscosity, suitable for automated SPPS; high purity peptides. | Not specified | rsc.org |
| Anisole / N-octyl pyrrolidone (NOP) | Good solubilization of Fmoc-amino acids and swelling of resin. | Wang PS Resin | tandfonline.com |
Microwave-Assisted Solid-Phase Peptide Synthesis Utilizing Fmoc-Val-Wang Resin
Microwave irradiation has been widely adopted in SPPS to dramatically accelerate the rates of both coupling and deprotection reactions, which can take hours using conventional methods at room temperature. google.comresearchgate.net The application of microwave energy allows for rapid, localized heating of the solvent and reagents, leading to significantly shorter cycle times. google.comgoogle.com
Protocols for microwave-assisted solid-phase peptide synthesis (MW-SPPS) often involve precise control over microwave power and temperature to prevent side reactions and resin degradation. google.comgoogle.com The use of this compound is explicitly documented in microwave-assisted protocols. For instance, in the synthesis of an Asn-Gly-Val peptide, this compound was used with a protocol that maintained the reaction temperature below 60°C. google.com
Typical Microwave-Assisted Protocol Parameters:
A representative microwave protocol for a synthesis starting with this compound involves the following steps:
Deprotection: A solution of 20% piperidine in DMF is used. The reaction is subjected to microwave irradiation for a short period (e.g., 30 seconds), followed by a fresh solution and a slightly longer irradiation time (e.g., 1 minute). google.comgoogle.com
Coupling: Activation of the incoming Fmoc-amino acid is performed using a coupling reagent like HCTU and a base such as DIPEA. The coupling reaction in the microwave is typically completed within minutes (e.g., 5 minutes). google.comgoogle.com
Washing: Between each deprotection and coupling step, the resin is thoroughly washed with a solvent like DMF. google.com
The table below outlines a sample protocol for microwave-assisted synthesis on this compound.
| Step | Reagents & Conditions | Microwave Parameters | Duration | Reference |
| Resin | This compound | N/A | N/A | google.com |
| Deprotection | 20% Piperidine in DMF | Power set to 50 W, temperature regulated below 60°C | 2 x (30s + 1 min) | google.comgoogle.com |
| Coupling | Fmoc-amino acid, HCTU, DIPEA in DMF | Power set to 50 W, temperature regulated below 60°C | 5 minutes | google.comgoogle.com |
| Washing | DMF | N/A | 5 rinses post-step | google.com |
Studies comparing microwave irradiation to conventional heating for the coupling of Fmoc-Val-OH to an amino-functionalized Wang resin demonstrated a significant rate enhancement. Microwave heating increased the coupling yield from 68% (conventional) to 95% and reduced the required time to one-fourteenth of the conventional method. researchgate.net The efficiency of microwave-assisted synthesis allows for the rapid production of peptides that would be time-consuming to assemble otherwise. psu.edu
Development of In Situ Neutralization and Coupling Procedures for Enhanced Efficiency
While extensively developed for Boc-chemistry SPPS, the principles of in situ neutralization offer significant advantages for Fmoc-based strategies as well, particularly for overcoming "difficult" sequences prone to aggregation. researchgate.netnih.gov By adding a high concentration of the activated amino acid containing a base directly to the protonated resin, the free amine is generated in the presence of the activated carboxyl component, minimizing the time it exists in a state prone to aggregation. nih.gov
The efficiency of this process is highly dependent on the choice of coupling reagents. Modern coupling reagents are designed for rapid and efficient amide bond formation with minimal racemization.
Commonly Used Coupling Reagents for Efficient SPPS:
| Coupling Reagent | Abbreviation | Key Characteristics | Reference |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | An aminium salt that provides rapid coupling with low racemization, especially with HOBt. | peptide.comembrapa.br |
| (1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | A highly efficient, non-explosive coupling reagent that does not contain benzotriazole. | csic.eslookchem.com |
| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Causes very little epimerization, useful for sensitive amino acids. | peptide.com |
| Propylphosphonic Anhydride (B1165640) | T3P® | A green coupling reagent, compatible with various green solvents like 2-MeTHF. | csic.es |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | An aminium salt similar to HBTU, very efficient for peptide coupling. | peptide.com |
The combination of in situ neutralization with potent coupling reagents like HBTU or COMU can significantly enhance the efficiency of peptide chain assembly on supports like Wang resin. lookchem.com This approach is particularly valuable for synthesizing long or hydrophobic peptides where maintaining the growing peptide chain's solubility and reactivity is critical for success. nih.gov
Quality Control and Analytical Assessment in Fmoc Val Wang Resin Based Research
Analytical Methods for Monitoring Resin Swelling and Reagent Accessibility
The physical state of the resin within the reaction solvent is a critical factor influencing the kinetics and completeness of coupling and deprotection steps in SPPS. The polystyrene matrix of Wang resin must swell adequately to allow for the unhindered diffusion of reagents to the reactive sites within the resin beads. altabioscience.comcsic.es Insufficient swelling can lead to incomplete reactions, resulting in deletion sequences and a lower yield of the desired peptide. rsc.org
Several methods are employed to quantify resin swelling and infer reagent accessibility:
Volumetric Measurement: This is a straightforward and common method where a known mass of dry resin is placed in a graduated vessel (e.g., a fritted SPPS reactor or a graduated cylinder), and a solvent is added. rsc.org After allowing the resin to swell to equilibrium, the final volume of the swollen resin bed is measured. rsc.orgtudublin.ie The swelling degree is typically expressed in mL/g. rsc.org While simple, this method's accuracy can be low for detecting small differences. tudublin.ie
Microscopy-Based Measurement: Optical microscopy offers a more precise way to determine resin swelling. tudublin.ie The diameters of a statistically significant number of dry resin beads are measured, and then measured again after swelling in a specific solvent. The swelling ratio can be calculated from the change in bead diameter. tudublin.ie This technique allows for the observation of bead integrity and distribution.
Swellographic Monitoring: This technique involves continuously monitoring the resin bed volume within a continuous-flow reactor during the entire SPPS process. It provides dynamic data on how swelling changes with each coupling and deprotection cycle, offering insights into the growing peptide-resin matrix's behavior. researchgate.net A linear relationship between the change in swelling volume (ΔV) and the change in the nominal molecular weight (ΔM) of the peptide chain often indicates a successful synthesis progression. researchgate.net
The choice of solvent significantly impacts the degree of swelling. Polystyrene-based resins like Wang resin swell extensively in apolar solvents such as dichloromethane (B109758) (DCM), toluene, and tetrahydrofuran (B95107) (THF), but less so in highly polar solvents like N,N-dimethylformamide (DMF). csic.esrsc.org The swelling capacity can also be influenced by the growing peptide chain attached to the resin. csic.es
Table 1: Swelling Behavior of Polystyrene (PS)-based Wang Resin in Various Solvents
| Solvent | Typical Swelling Factor (mL/g) | Reference |
|---|---|---|
| Dichloromethane (DCM) | 5-6 | csic.es |
| Tetrahydrofuran (THF) | 5-6 | csic.es |
| N,N-Dimethylformamide (DMF) | ~4 | csic.es |
| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | High (Significantly higher than in DVB-PS) | rsc.org |
| Acetonitrile (CH3CN) | ~2 | csic.es |
This interactive table is based on typical values reported for polystyrene resins cross-linked with 1% divinylbenzene (B73037) (DVB). Actual values may vary based on specific resin characteristics.
Techniques for Assessing Peptide Purity and Yield Post-Cleavage from Fmoc-Val-Wang Resin
After the peptide chain has been assembled on the this compound, it is cleaved from the support and the side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers. researchgate.netsigmaaldrich.com A thorough analysis of the resulting crude peptide is essential to determine the success of the synthesis.
Assessing Peptide Purity: The purity of the crude peptide is a direct reflection of the efficiency of the preceding SPPS steps. The most common impurities include deletion sequences (from incomplete coupling), truncation sequences (from incomplete deprotection), and byproducts from side reactions. iris-biotech.degyrosproteintechnologies.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing peptide purity. gyrosproteintechnologies.comiris-biotech.de The crude peptide mixture is separated on a C18 column, and detection is typically performed by monitoring UV absorbance at 210-220 nm, which corresponds to the peptide bonds. iris-biotech.deiris-biotech.de The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. iris-biotech.de
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the analytical capability of mass spectrometry. It not only provides purity information from the chromatogram but also confirms the identity of the main peak by matching its molecular weight to the theoretical mass of the target peptide. gyrosproteintechnologies.com It is also invaluable for identifying the masses of impurity peaks, which helps in troubleshooting the synthesis. acs.org
Gravimetric Analysis: The simplest method is to determine the weight of the lyophilized crude peptide and calculate the yield based on the initial loading of the this compound. acs.org However, this method can be inaccurate as the crude product contains not only the target peptide but also impurities and residual non-covalently bound substances like water and counter-ions (e.g., TFA). iris-biotech.de
Amino Acid Analysis (AAA): This is a more accurate method for quantifying the amount of peptide. gyrosproteintechnologies.com A sample of the crude peptide is hydrolyzed into its constituent amino acids, which are then quantified. By comparing the quantities of specific amino acids to a known standard, the exact amount of the target peptide in the crude material can be determined, leading to a more accurate yield calculation. acs.org
UV Spectrophotometry: For peptides containing chromophoric amino acids like Tryptophan or Tyrosine, UV spectrophotometry can be used to estimate the peptide concentration and calculate the yield, although this is less universally applicable.
Table 2: Comparison of Analytical Techniques for Post-Cleavage Analysis
| Technique | Primary Purpose | Information Provided | Advantages | Limitations |
|---|---|---|---|---|
| RP-HPLC | Purity Assessment | Percentage purity, retention time | High resolution, quantitative | Does not provide mass information |
| LC-MS | Purity & Identity | Percentage purity, molecular weight of product and impurities | Confirms product identity, aids in impurity identification | Can be less quantitative than stand-alone HPLC |
| Gravimetric | Yield Estimation | Crude yield by weight | Simple, fast | Inaccurate due to presence of impurities and salts iris-biotech.de |
| AAA | Yield Quantification | Precise amount of peptide | Highly accurate for quantification gyrosproteintechnologies.com | Destructive, time-consuming |
Strategies for Ensuring Batch-to-Batch Reproducibility of this compound Synthesis and Performance
Consistency between different batches of this compound is crucial for obtaining reproducible results in peptide synthesis, particularly in research and manufacturing settings. altabioscience.com Manufacturers and researchers employ several strategies to ensure this reproducibility.
Standardized Synthesis Protocols: The synthesis of the resin itself, from the base polystyrene bead to the attachment of the Wang linker and the final loading of Fmoc-Valine, must follow strictly controlled and documented protocols. This includes controlling reaction times, temperatures, and reagent stoichiometry. bharavilabs.in
Characterization of the Base Resin: The quality control process begins with the base polymer matrix. Key parameters such as particle size distribution (e.g., 100-200 mesh), and cross-linking percentage (typically 1% divinylbenzene) are specified and verified, as they directly impact swelling properties and mechanical stability. altabioscience.comsigmaaldrich.com
Rigorous Quality Control Testing: Each batch of final this compound must pass a series of quality control tests, with the results typically provided on a Certificate of Analysis (COA). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Key parameters include:
Loading (Substitution): This is the amount of Fmoc-Valine attached to the resin, expressed in mmol/g. It is a critical parameter for calculating the required excess of reagents for synthesis. acs.org The most common method for its determination involves cleaving the Fmoc group from a known weight of resin with a base (e.g., piperidine (B6355638) or DBU) and quantifying the resulting dibenzofulvene-piperidine adduct via UV spectrophotometry. nih.govresearchgate.net
Enantiomeric Purity: It is vital to ensure that no racemization of the L-valine occurred during its attachment to the resin. This is typically checked by cleaving the amino acid and analyzing its enantiomeric purity using chiral HPLC or GC. A purity of ≥99.5% is common. sigmaaldrich.comsigmaaldrich.com
Dipeptide Content: The formation of Fmoc-Val-Val-Wang resin during the loading step is an undesirable side reaction. The level of this dipeptide impurity is quantified by HPLC and should be minimal (e.g., ≤0.5%). sigmaaldrich.comsigmaaldrich.com
Performance Testing: The ultimate test of a resin batch's quality is its performance in a real synthesis. sigmaaldrich.com Many suppliers confirm the quality of a new batch of base resin by using it to synthesize a known, often challenging, peptide sequence (e.g., the 21-mer myelin oligodendrocyte glycoprotein (B1211001) 35-55 peptide) and verifying that the resulting crude peptide meets purity and yield specifications. sigmaaldrich.comsigmaaldrich.com This functional test provides the highest level of confidence in the batch-to-batch reproducibility of the resin's performance. altabioscience.com
Table 3: Key Quality Control Parameters for this compound
| Parameter | Typical Specification | Analytical Method | Importance | Reference |
|---|---|---|---|---|
| Loading | 0.40 - 1.00 mmol/g | UV Spectrophotometry after Fmoc cleavage | Defines synthesis scale and reagent calculation | sigmaaldrich.comnih.gov |
| Particle Size | 100-200 mesh | Sieving / Microscopy | Affects solvent/reagent diffusion and filtration times | altabioscience.comsigmaaldrich.com |
| Enantiomeric Purity | ≥ 99.5% L-isomer | Chiral HPLC/GC | Ensures stereochemical integrity of the final peptide | sigmaaldrich.com |
| Dipeptide Content | ≤ 0.5% | HPLC | Minimizes a key impurity from the start of the synthesis | sigmaaldrich.comsigmaaldrich.com |
| Swelling Volume | Lot-specific result reported | Volumetric Measurement | Indicates proper resin matrix structure for reagent accessibility | sigmaaldrich.com |
Future Perspectives and Emerging Research Avenues for Fmoc Val Wang Resin
Integration of Fmoc-Val-Wang Resin with Novel Combinatorial Chemistry Approaches for Library Generation
The synthesis of large and diverse peptide libraries is a critical component of drug discovery and materials science. This compound is being increasingly integrated with advanced combinatorial chemistry techniques to facilitate the rapid generation of these libraries.
One of the most powerful techniques in this domain is the "split-and-pool" (or "split-mix") synthesis method. combichemistry.comwikipedia.orgsciforum.net This strategy allows for the creation of vast "one-bead-one-compound" libraries, where each individual resin bead carries a unique peptide sequence. The process involves systematically splitting the resin into multiple portions, coupling a different amino acid to each portion, and then pooling the portions back together. combichemistry.comwikipedia.org This cycle is repeated for each coupling step, leading to an exponential increase in the number of unique peptide sequences synthesized. This compound is well-suited for this approach due to its compatibility with standard Fmoc chemistry and its proven reliability in stepwise peptide synthesis. altabioscience.com The ability to generate libraries with millions of distinct compounds on a manageable quantity of resin has revolutionized the screening process for identifying peptides with specific biological activities or material properties. sciforum.netnih.gov
High-throughput synthesis platforms have also been developed to leverage the capabilities of Wang resin and its derivatives. nih.gov These automated systems enable the parallel synthesis of hundreds or even thousands of discrete peptides, significantly accelerating the pace of research. The robustness and well-understood chemistry of this compound make it an ideal solid support for these automated synthesizers.
The peptides generated from these libraries can be screened while still attached to the resin beads or after cleavage from the support. combichemistry.com The development of linkers that allow for the sequential release of library compounds further enhances the efficiency of screening solution-based assays. combichemistry.com
Table 1: Comparison of Combinatorial Library Synthesis Techniques Utilizing Solid Supports
| Feature | Split-and-Pool Synthesis | Parallel Synthesis |
| Principle | Resin is split, coupled with different building blocks, and then pooled. combichemistry.comwikipedia.org | Individual peptides are synthesized in separate reaction vessels. |
| Library Size | Very large (millions to trillions of compounds). wikipedia.org | Moderate (hundreds to thousands of compounds). |
| Format | "One-bead-one-compound" mixtures. sciforum.net | Spatially addressed arrays of discrete compounds. |
| Screening | On-bead or after cleavage and deconvolution. combichemistry.com | Direct screening of individual compounds. |
| This compound Suitability | High, due to its compatibility with iterative Fmoc chemistry. altabioscience.com | High, as a reliable and well-characterized solid support. |
Design of Next-Generation Polymeric Supports and Linkers Inspired by Wang Resin Principles
The foundational principles of the Wang resin, namely a stable anchor to a solid support that can be cleaved under specific conditions, continue to inspire the development of new and improved materials for SPPS. altabioscience.comnih.gov Research in this area is focused on overcoming the limitations of traditional polystyrene-based resins and developing linkers with enhanced functionalities.
A significant area of advancement is the development of polymeric supports with improved physicochemical properties . While polystyrene has been the workhorse of SPPS, it can suffer from poor swelling in certain solvents and may not be ideal for the synthesis of difficult or aggregating peptide sequences. nih.gov To address these issues, researchers have developed graft copolymers, such as polyethylene glycol-polystyrene (PEG-PS) supports. nih.govumn.edu These resins exhibit enhanced swelling in a wider range of solvents, leading to improved reaction kinetics and higher synthesis yields, particularly for complex peptides. nih.govumn.edu Another promising alternative is the diethylene glycol dimethacrylate (DEG)-crosslinked polystyrene (DEG-PS) resin , which demonstrates reduced hydrophobicity and increased flexibility, resulting in higher purities and yields for challenging peptide sequences. rsc.org
The design of novel linkers is another active field of research. The ester linkage in Wang resin is susceptible to premature cleavage under certain conditions. altabioscience.com This has led to the development of more robust linker strategies. For instance, safety-catch linkers are designed to be stable throughout the synthesis but can be activated for cleavage by a specific chemical transformation at the end of the process. nih.gov This provides greater control over the final cleavage step and allows for the synthesis of protected peptide fragments. Furthermore, innovative approaches such as reusable solid supports are being explored. researchgate.net These systems feature linkers that can be regenerated after cleavage, allowing the same batch of resin to be used for multiple syntheses, which offers significant cost and environmental benefits. researchgate.net
Table 2: Evolution of Polymeric Supports and Linkers in SPPS
| Innovation | Key Feature | Advantage over Traditional Wang Resin |
| PEG-PS Resins | Polyethylene glycol grafted onto a polystyrene core. nih.govumn.edu | Improved swelling in diverse solvents, enhanced reaction kinetics. nih.govumn.edu |
| DEG-PS Resins | Cross-linked with diethylene glycol dimethacrylate. rsc.org | Reduced hydrophobicity, increased flexibility, higher purity for difficult sequences. rsc.org |
| Safety-Catch Linkers | Linker requires a specific chemical activation step before cleavage. nih.gov | Greater control over cleavage, enables synthesis of protected fragments. nih.gov |
| Reusable Supports | Linker can be regenerated after peptide cleavage. researchgate.net | Cost-effective and environmentally friendly. researchgate.net |
Computational Modeling and Simulation of Peptide Synthesis Processes on Resin Surfaces
Computational modeling and simulation are emerging as powerful tools to gain a deeper, molecular-level understanding of the complex processes occurring during solid-phase peptide synthesis. These in silico approaches offer insights that are often difficult to obtain through experimental methods alone and can guide the optimization of synthesis protocols and the design of new materials.
Molecular dynamics (MD) simulations are being employed to study the behavior of peptide chains as they are assembled on the resin surface. aip.orgaip.org These simulations can provide detailed information about the conformation of the growing peptide, its interactions with the resin matrix and solvent molecules, and the potential for aggregation. acs.org By understanding these phenomena at the atomic level, it may be possible to predict and mitigate issues such as incomplete coupling reactions and the formation of secondary structures that can hinder the synthesis of long or "difficult" peptides. aip.orgaip.org
Computational methods are also being used to investigate the mechanisms of key chemical reactions in SPPS, such as Fmoc deprotection and peptide cleavage . nih.govnih.gov Quantum mechanics (QM) calculations can elucidate the reaction pathways and transition states involved in these processes, providing a rational basis for the selection of reagents and reaction conditions. For example, simulations can help to understand the role of scavengers in preventing side reactions during trifluoroacetic acid (TFA)-mediated cleavage from Wang resin. peptide.com
Furthermore, computational design is being utilized to develop new peptide-based materials with specific self-assembling properties. rsc.orgnih.gov While not directly focused on the synthesis process itself, these studies demonstrate the power of computational tools to predict and control the behavior of peptides, which can inform the design of novel linkers and supports that promote efficient synthesis. The integration of artificial intelligence and machine learning with molecular simulations holds the promise of accelerating the discovery and optimization of peptide synthesis protocols and materials. nih.gov
Table 3: Applications of Computational Modeling in SPPS
| Computational Technique | Application in SPPS | Potential Impact |
| Molecular Dynamics (MD) Simulations | Studying peptide chain conformation and aggregation on the resin surface. aip.orgaip.orgacs.org | Prediction and prevention of "difficult" sequence problems; optimization of solvent and temperature conditions. |
| Quantum Mechanics (QM) Calculations | Investigating the reaction mechanisms of Fmoc deprotection and peptide cleavage. nih.govnih.gov | Rational design of more efficient and selective reagents and cleavage cocktails. |
| De Novo Peptide Design | Designing peptides with specific self-assembling properties. rsc.orgnih.gov | Guiding the development of novel functional materials synthesized on solid supports. |
Q & A
Q. What criteria should guide the selection of Fmoc-Val-Wang resin for solid-phase peptide synthesis (SPPS)?
Researchers should prioritize resin properties such as loading capacity (0.18–1.00 mmol/g, depending on batch and application), mesh size (100–200 mesh for optimal swelling and accessibility), and purity metrics (enantiomeric purity ≥99.5%, dipeptide content ≤0.5%) . For long or complex peptides, resins with lower loading (e.g., 0.25–0.40 mmol/g) reduce intermolecular aggregation . Batch-specific certificates of analysis (CoA) should be consulted for traceability and quality validation .
Q. How does resin loading capacity influence peptide synthesis outcomes?
Loading capacity determines the density of amino acid attachment sites. Higher loading (e.g., 0.71 mmol/g) may accelerate synthesis but increase risk of side reactions, while lower loading (e.g., 0.22 meq/g) is preferred for long peptides to minimize steric hindrance . Photometric determination of the Fmoc chromophore (via DBU/DMF treatment) is a standard method to quantify loading .
Q. What protocols ensure efficient coupling and Fmoc deprotection?
- Coupling : Use 4–6 equivalents of Fmoc-amino acids with activators like HBTU, PyPOB, or HATU and DIPEA in DMF . Microwave-assisted SPPS can enhance coupling efficiency for sterically hindered residues .
- Deprotection : Treat with 20% piperidine in DMF (with 0.1 M HOBt to suppress side reactions) for 5–10 minutes per cycle .
Q. How should this compound be stored and handled to maintain stability?
Store at 2–8°C in a desiccator. Pre-swelling in DMF or dichloromethane (DCM) before synthesis improves solvent accessibility. Avoid prolonged exposure to moisture or acidic conditions, which can hydrolyze the Wang linker .
Advanced Research Questions
Q. How can researchers optimize this compound for synthesizing phosphorylated or isotopically labeled peptides?
Incorporate modified residues (e.g., Fmoc-Ser(PO3Bzl)-OH) using standard coupling protocols. For isotopic labeling, use uniformly ¹³C/¹⁵N-amino acids during SPPS. Post-synthesis, cleave with TFA cocktails (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane) to preserve modifications . Monitor phosphorylation efficiency via MALDI-TOF or LC-MS .
Q. What strategies minimize misfolding or aggregation during peptide synthesis on this compound?
- Solvent selection : Swell resin in DCM or DMF to enhance peptide mobility and reduce β-sheet formation .
- Structural analysis : Use ¹³C solid-state NMR (SSNMR) to detect secondary structures (e.g., β-sheets in amyloid peptides) and adjust synthesis conditions accordingly .
- Low-loading resins : Reduce intermolecular interactions by selecting resins with ≤0.4 mmol/g loading .
Q. How can microwave-assisted SPPS improve synthesis efficiency with this compound?
Microwave irradiation (e.g., CEM Liberty systems) enhances coupling/deprotection kinetics, particularly for sterically challenging residues. For example, Aβ40 peptide synthesis achieved 99% coupling efficiency using 50°C microwave cycles . Validate results via HPLC and ESI-MS .
Q. What analytical methods are recommended for assessing resin-bound peptide integrity?
Q. How can researchers troubleshoot electrostatic aggregation during post-deprotection steps?
Aggregation (e.g., in glutamic acid-rich sequences) may arise from charge interactions between deprotected –COOH and –NH2 groups. Mitigate by:
Q. What are the advantages of Wang resin over Rink amide resin for C-terminal modifications?
Wang resin provides a acid-labile linker (cleavable with 95% TFA) for C-terminal carboxylic acid peptides, whereas Rink amide resin generates C-terminal amides. Wang resin is preferred for peptides requiring post-synthetic conjugation (e.g., fluorescent labels or biotinylation) at the C-terminus .
Methodological Notes
- Contradictions in Loading Values : Reported loading capacities vary (e.g., 0.18–1.00 mmol/g) due to batch-specific synthesis conditions. Always cross-reference CoA data and validate via photometric assays .
- Commercial Source Reliability : Avoid non-peer-reviewed vendor claims (e.g., Benchchem). Prioritize resins validated in peer-reviewed syntheses (e.g., Novabiochem® or GL Biochem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
